N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide
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Overview
Description
N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation of 3-(2,4-dinitrophenoxy)benzaldehyde with 2-(2,4,6-tribromophenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The presence of nitro and bromo groups makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro oxides or brominated oxides.
Reduction: Formation of amines or hydrazides.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and bromo groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules and disrupt their normal function. This can lead to various biological effects, including inhibition of enzyme activity and induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylene}-2-hydroxybenzohydrazide: Similar structure but with a hydroxy group instead of tribromophenoxy.
N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylene}-2-(3-methylphenoxy)acetohydrazide: Contains a methylphenoxy group instead of tribromophenoxy.
Uniqueness
N’-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of both dinitrophenoxy and tribromophenoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H13Br3N4O7 |
---|---|
Molecular Weight |
673.1 g/mol |
IUPAC Name |
N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C21H13Br3N4O7/c22-13-7-16(23)21(17(24)8-13)34-11-20(29)26-25-10-12-2-1-3-15(6-12)35-19-5-4-14(27(30)31)9-18(19)28(32)33/h1-10H,11H2,(H,26,29)/b25-10+ |
InChI Key |
SGTMMGXIAYYJKP-KIBLKLHPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br |
Origin of Product |
United States |
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